Z-Asp(OMe)-OH DCHA: A Technical Guide for Researchers in Drug Development
Z-Asp(OMe)-OH DCHA: A Technical Guide for Researchers in Drug Development
Abstract
N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt, commonly abbreviated as Z-Asp(OMe)-OH DCHA, is a pivotal reagent in the field of peptide chemistry and drug development. While often associated with apoptosis research due to the central role of aspartic acid in caspase recognition, its primary function is not that of a direct biological effector but rather a crucial, strategically protected building block. This technical guide provides an in-depth exploration of Z-Asp(OMe)-OH DCHA, moving beyond a simple datasheet to offer a comprehensive understanding of its chemical properties, its strategic application in the synthesis of peptidic caspase inhibitors, and detailed protocols for its use. We will dissect the rationale behind its unique protected structure and the role of the dicyclohexylammonium salt, providing researchers with the foundational knowledge required for its effective application in the synthesis of targeted therapeutics.
Deconstructing Z-Asp(OMe)-OH DCHA: A Chemist's Perspective
At its core, Z-Asp(OMe)-OH DCHA is a derivative of the amino acid L-aspartic acid, engineered for controlled use in solution-phase peptide synthesis (SPPS).[1] Its structure is a testament to the strategic protection required to achieve specific peptide bonds.
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Z (Benzyloxycarbonyl) Group: This group protects the α-amino moiety of the aspartic acid. The Z group is renowned for its stability under various reaction conditions and its ability to suppress racemization during the coupling process.[2]
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OMe (α-Methyl Ester) Group: The α-carboxyl group is protected as a methyl ester. This leaves the β-carboxyl group as the sole reactive carboxylic acid, directing the coupling reaction to the side chain.[1]
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DCHA (Dicyclohexylammonium) Salt: The dicyclohexylammonium salt is formed by the reaction of the free β-carboxyl group with dicyclohexylamine, a secondary amine.[3][4] This salt formation serves a practical purpose: it converts the oily or poorly crystalline free acid into a stable, crystalline solid that is easier to handle, purify, and store.
It is critical to understand that Z-Asp(OMe)-OH DCHA is not a direct caspase inhibitor. Its utility lies in being a precursor to molecules that are. The field of apoptosis research is populated with peptidic inhibitors that target caspases, a family of proteases central to the apoptotic cascade. These inhibitors often mimic the natural substrates of caspases, which characteristically feature an aspartic acid residue at the P1 position, the site of cleavage.[5][6] Consequently, Z-Asp(OMe)-OH DCHA is a vital starting material for the synthesis of these potent, targeted inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of Z-Asp(OMe)-OH and its components is essential for its effective use in the laboratory.
| Property | Z-Asp-OMe | Dicyclohexylamine (DCHA) |
| Molecular Formula | C₁₃H₁₅NO₆[7] | C₁₂H₂₃N[4] |
| Molecular Weight | 281.26 g/mol [7] | 181.32 g/mol [4] |
| Appearance | Powder | Colorless to pale yellow liquid[4] |
| Primary Application | Peptide Synthesis[1] | Organic base, precursor for other chemicals[4] |
| Key Feature | Selectively protected aspartic acid[1] | Forms stable salts with organic acids[3] |
The Strategic Role in the Synthesis of Peptidic Caspase Inhibitors
The primary application of Z-Asp(OMe)-OH DCHA in drug discovery is as a foundational element in the synthesis of peptidic caspase inhibitors. These inhibitors are designed to fit into the active site of a caspase, with the aspartic acid residue binding to the S1 pocket of the enzyme. The peptide backbone is often extended to enhance specificity for different caspases, and a reactive "warhead" group, such as a fluoromethylketone (FMK) or an aldehyde (CHO), is typically appended to the C-terminus to irreversibly or reversibly bind to the catalytic cysteine of the caspase.[6]
The synthesis of such a peptidic inhibitor is a multi-step process where Z-Asp(OMe)-OH DCHA plays a crucial early role.
Workflow for Synthesizing a Dipeptidic Caspase Inhibitor Precursor
The following diagram illustrates a generalized workflow for the synthesis of a dipeptide, which can serve as the backbone for a caspase inhibitor, using Z-Asp(OMe)-OH DCHA.
Caption: Workflow for the synthesis of a caspase inhibitor precursor.
Mitigating Aspartimide Formation: A Critical Consideration
A significant challenge when working with aspartic acid derivatives in peptide synthesis is the formation of aspartimide, a cyclic imide byproduct.[2] This side reaction can lead to the formation of β-peptides and other impurities, reducing the yield and purity of the desired product. The propensity for aspartimide formation is influenced by factors such as the choice of base for Fmoc-deprotection in solid-phase synthesis and the steric hindrance around the side-chain carboxyl group. While Z-Asp(OMe)-OH is primarily used in solution-phase synthesis, careful control of reaction conditions, such as temperature and the choice of coupling reagents, is still crucial to minimize this side reaction.
Experimental Protocols
The following protocols provide a framework for the use of Z-Asp(OMe)-OH DCHA in a laboratory setting.
Protocol for the Liberation of Z-Asp(OMe)-OH from its DCHA Salt
Rationale: The peptide coupling reaction requires the free carboxylic acid. Therefore, the dicyclohexylamine must be removed. This is typically achieved by acidification followed by extraction.
Materials:
-
Z-Asp(OMe)-OH DCHA
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Ethyl acetate (EtOAc)
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10% aqueous citric acid solution
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolve Z-Asp(OMe)-OH DCHA in ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with the 10% aqueous citric acid solution to protonate the dicyclohexylamine and render it water-soluble. Repeat the washing two to three times.
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Wash the organic layer with brine to remove residual water-soluble components.
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Dry the organic layer over anhydrous Na₂SO₄.
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Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Z-Asp(OMe)-OH as the free acid.
Protocol for Solution-Phase Peptide Coupling
Rationale: This protocol details the coupling of the liberated Z-Asp(OMe)-OH with another amino acid ester to form a dipeptide. This is a foundational step in building a larger peptide chain.[1]
Materials:
-
Z-Asp(OMe)-OH (from protocol 3.1)
-
An amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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A tertiary base such as N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (as in protocol 3.1)
Procedure:
-
Dissolve Z-Asp(OMe)-OH and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in the same solvent and add DIPEA (1.1 equivalents) to neutralize the hydrochloride and liberate the free amine.
-
Add the amino acid ester solution to the pre-activated Z-Asp(OMe)-OH solution.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Perform a standard aqueous workup as described in protocol 3.1 to purify the protected dipeptide.
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Further purification can be achieved by column chromatography on silica gel if necessary.
Safety and Handling
Z-Asp-OMe is classified as harmful if swallowed or inhaled and causes serious eye damage.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Z-Asp(OMe)-OH DCHA is a sophisticated and essential tool for the synthetic chemist in the realm of drug discovery. Its value is not in direct biological activity but in its role as a precisely engineered building block. By understanding the function of each protecting group and the DCHA salt, researchers can effectively leverage this compound for the rational design and synthesis of potent and specific peptidic caspase inhibitors. This guide provides the foundational knowledge and practical protocols to facilitate its successful application, ultimately contributing to the development of novel therapeutics targeting apoptosis and other caspase-dependent pathways.
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- Tawa, P., He, L., & Milligan, C. E. (2002). A cellular mechanism that reversibly inactivates pancaspase inhibitor zAsp-CH(2)-DCB: a potential pitfall causing discrepancy between in vitro and in vivo caspase assays. Journal of Neurochemistry, 83(4), 934–943.
- Schober, A., et al. (2022). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. International Journal of Molecular Sciences, 23(9), 4705.
- Endres, M., et al. (1997). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Journal of Cerebral Blood Flow & Metabolism, 17(12), 1243-1249.
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Wikipedia. (2023). Dicyclohexylamine. Retrieved from [Link].
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Chemdad. Z-ASP(OTBU)-OH DCHA. Retrieved from [Link].
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Cys-SH His-Im
Cys-S-(C(OH)R)-CH₂F
Cys-S-CH₂-(COR)
